molecular formula C10H14O3 B189064 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 63242-00-2

9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid

Cat. No. B189064
CAS RN: 63242-00-2
M. Wt: 182.22 g/mol
InChI Key: CVPZZAZDFKAPMM-UHFFFAOYSA-N
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Description

“9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid” is a chemical compound with the CAS Number: 63242-00-2. It has a molecular weight of 182.22 . The IUPAC name for this compound is (1R,5S)-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of “9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid” can be represented by the SMILES string: [H][C@@]12CCCC@@=O)C2)([H])C1=O . The InChI code for this compound is 1S/C10H14O3/c11-9-6-2-1-3-7(9)5-8(4-6)10(12)13/h6-8H,1-5H2,(H,12,13)/t6-,7+,8? .


Physical And Chemical Properties Analysis

The compound “9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid” has a molecular weight of 182.22 .

Mechanism of Action

Mode of Action:

The mode of action involves the compound’s interaction with specific functional groups or enzymes. One notable feature is its highly regioselective addition on alkenes . This property allows for the preparation of terminal alcohols by subsequent oxidative cleavage with H₂O₂ in aqueous KOH . The steric demand of 9-oxobicyclo[3.3.1]nonane-3-carboxylic acid suppresses the formation of the 2-substituted isomer compared to the use of borane.

Additionally, stoichiometric reactions, kinetic studies, and DFT calculations suggest a plausible mechanism involving a heterocyclic amidinate intermediate with a three-center-two-electron B–H–B bond .

Action Environment:

Environmental factors play a crucial role in the compound’s efficacy and stability. These factors include temperature, pH, humidity, and light exposure. For stability during storage, it is recommended to keep it at room temperature (RT) .

properties

IUPAC Name

9-oxobicyclo[3.3.1]nonane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-9-6-2-1-3-7(9)5-8(4-6)10(12)13/h6-8H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPZZAZDFKAPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390729
Record name 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid

CAS RN

63242-00-2
Record name 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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